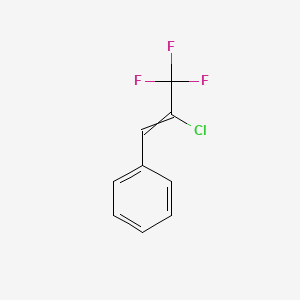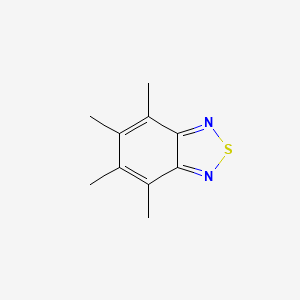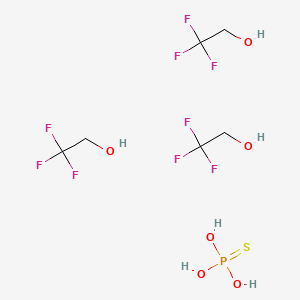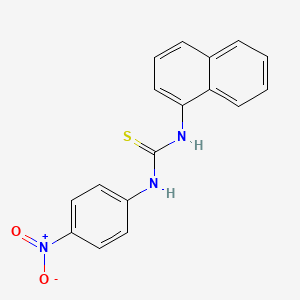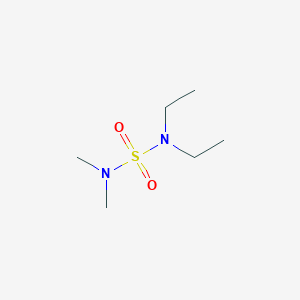
Sulfamide, N,N-diethyl-N',N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfamide, N,N-diethyl-N’,N’-dimethyl- can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the following steps:
Reaction of Sulfonyl Chlorides with Amines: The sulfonyl chloride reacts with a secondary amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale reactions using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamide, N,N-diethyl-N’,N’-dimethyl- undergoes various chemical reactions, including:
Acid-Base Reactions: The N-H bond in sulfonamides can be deprotonated, leading to the formation of sulfonamide anions.
Substitution Reactions: Sulfonamides can undergo substitution reactions, particularly with electrophiles.
Oxidation and Reduction: While sulfonamides are relatively stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Deprotonation: Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotonation can lead to the formation of sulfonamide anions, which can further react with electrophiles to form substituted sulfonamides.
Aplicaciones Científicas De Investigación
Sulfamide, N,N-diethyl-N’,N’-dimethyl- has several applications in scientific research:
Biology: Studied for its potential antibacterial properties and interactions with biological molecules.
Medicine: Investigated for its potential use as an antibacterial agent, similar to other sulfonamides.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of sulfamide, N,N-diethyl-N’,N’-dimethyl- involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfisoxazole: Another sulfonamide antibiotic with similar properties.
Sulfamethizole: Known for its antibacterial activity.
Uniqueness
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is unique due to its specific structural modifications, which may confer distinct properties such as improved solubility or reduced toxicity compared to other sulfonamides.
Conclusion
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and industrial applications.
Propiedades
Número CAS |
106251-06-3 |
|---|---|
Fórmula molecular |
C6H16N2O2S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
N-(dimethylsulfamoyl)-N-ethylethanamine |
InChI |
InChI=1S/C6H16N2O2S/c1-5-8(6-2)11(9,10)7(3)4/h5-6H2,1-4H3 |
Clave InChI |
AOVKVSHBCDPPQS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
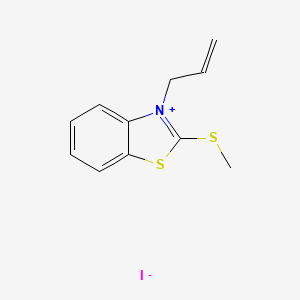
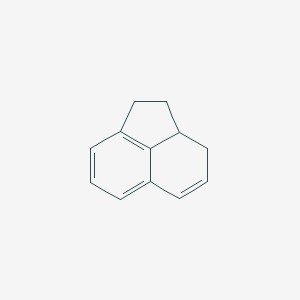
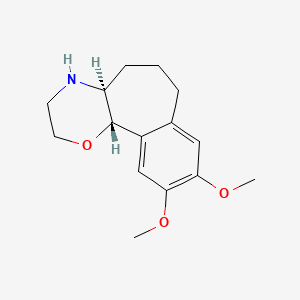

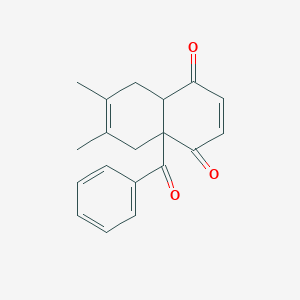
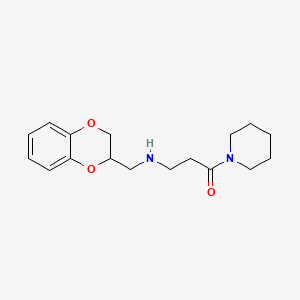

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
